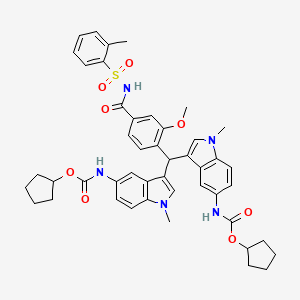
Zafirlukast Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zafirlukast Impurity D is a chemical compound that is often encountered as a byproduct in the synthesis of Zafirlukast, a selective peptide leukotriene receptor antagonist used for the prophylaxis and chronic treatment of asthma . This compound is one of several impurities that can be formed during the manufacturing process of Zafirlukast, and its identification and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product .
Vorbereitungsmethoden
The preparation of Zafirlukast Impurity D involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurities present in the drug substance . The synthesis of Zafirlukast itself involves multiple steps, including the bromination of methyl 3-methoxy-4-methylbenzoate using hydrogen bromide and a peroxide in the presence of an organic solvent . The resulting intermediate compounds are further processed to yield Zafirlukast and its related impurities, including this compound .
Analyse Chemischer Reaktionen
Zafirlukast Impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen bromide, peroxides, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the bromination of methyl 3-methoxy-4-methylbenzoate results in the formation of methyl 4-bromomethyl-3-methoxybenzoate, which is a key intermediate in the synthesis of Zafirlukast and its impurities .
Wissenschaftliche Forschungsanwendungen
Zafirlukast Impurity D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical formulations . In biology and medicine, it is studied for its potential effects on various biological pathways and its role in the overall efficacy and safety of Zafirlukast . In the pharmaceutical industry, the characterization and control of this compound are essential for ensuring the quality and consistency of the final drug product .
Wirkmechanismus
The mechanism of action of Zafirlukast Impurity D is not as well-studied as that of Zafirlukast itself. it is known that Zafirlukast blocks the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation in the lungs . It is likely that this compound may interact with similar molecular targets and pathways, although its specific effects and potency may differ from those of Zafirlukast .
Vergleich Mit ähnlichen Verbindungen
Zafirlukast Impurity D can be compared with other impurities and analogs of Zafirlukast, such as Impurity 1, Impurity 2, Impurity 3, Impurity 4, and Impurity 5 . Each of these impurities has a unique chemical structure and may exhibit different properties and effects. For example, Impurity 1 is characterized as 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid, while Impurity 2 is {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-carbamic acid methyl ester . The uniqueness of this compound lies in its specific chemical structure and its formation during the synthesis of Zafirlukast .
Eigenschaften
Molekularformel |
C46H49N5O8S |
|---|---|
Molekulargewicht |
832.0 g/mol |
IUPAC-Name |
cyclopentyl N-[3-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]-[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C46H49N5O8S/c1-28-11-5-10-16-42(28)60(55,56)49-44(52)29-17-20-34(41(23-29)57-4)43(37-26-50(2)39-21-18-30(24-35(37)39)47-45(53)58-32-12-6-7-13-32)38-27-51(3)40-22-19-31(25-36(38)40)48-46(54)59-33-14-8-9-15-33/h5,10-11,16-27,32-33,43H,6-9,12-15H2,1-4H3,(H,47,53)(H,48,54)(H,49,52) |
InChI-Schlüssel |
WUSUKXOVNZZOIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)C(C3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)C6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















